molecular formula C38H37N3O7 B13389384 5''-O-(4,4''-Dimethoxytrityl)-N4-benzoyl-5-methyl-2''-deoxycytidine

5''-O-(4,4''-Dimethoxytrityl)-N4-benzoyl-5-methyl-2''-deoxycytidine

Cat. No.: B13389384
M. Wt: 647.7 g/mol
InChI Key: YWHPQMVQHSPNRU-UHFFFAOYSA-N
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Description

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine (CAS: 105931-57-5) is a protected deoxycytidine derivative widely employed in oligonucleotide synthesis. Its structure features:

  • 5'-O-Dimethoxytrityl (DMT): An acid-labile protecting group facilitating stepwise solid-phase DNA synthesis .
  • N4-Benzoyl: Stabilizes the cytosine base during phosphoramidite coupling and prevents side reactions .
  • 5-Methyl modification: Mimics 5-methylcytosine, a naturally occurring epigenetic marker, enhancing duplex stability and nuclease resistance .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHPQMVQHSPNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis

An efficient process to synthesize 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine in high yield and quality has been developed. The final benzoylation step was improved by developing a method to selectively hydrolyze benzoyl ester impurities. This approach was scaled up to multi-kilogram quantities for routine use in oligonucleotide therapeutics, indicating its practicality and efficiency.

Purification of 4,4'-Dimethoxytrityl chloride

4,4'-Dimethoxytrityl chloride, a precursor used in the synthesis, can be purified through multiple steps to ensure optimal reaction results:

  • Crystallization from cyclohexane/acetyl chloride as the hydrochloride salt.
  • Drying over KOH pellets in a desiccator.
  • Dissolving in benzene and blowing air through the solution to remove HCl.
  • Crystallization from diethyl ether.

If the compound has hydrolyzed considerably, repeat the crystallization from cyclohexane/acetyl chloride, remove excess AcCl in a vacuum over KOH, and then recrystallize it from diethyl ether.

Structure and Properties

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine has a molecular weight of 647.7 g/mol and the molecular formula \$$C{38}H{37}N3O7\$$. Synonyms include 5'-O-(4,4'-DIMETHOXYTRITYL)-N4-BENZOYL-5-METHYL-2'-DEOXYCYTIDINE, N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine, and 5'-O-DMT-N4-Bz-5-Me-dC.

Applications

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine has been used as research tool for anti-viral and anti-cancer studies. O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite derivatives of N4-benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine (DMT-dCbz) participates in Diels-Alder reaction between diene-modified oligonucleotides and maleimide-derivatized peptides.

Spectral Data

Relevant spectral data to confirm the structure of the compound includes:

  • IUPAC Name: N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
  • InChI: InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1
  • InChIKey: YWHPQMVQHSPNRU-LBFZIJHGSA-N
  • SMILES: CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3CC@@HO

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

DMT-dC^Bz-Me participates in Diels-Alder reactions when functionalized with diene groups, enabling covalent conjugation with maleimide-modified peptides or other electron-deficient dienophiles. This reaction is pivotal for creating oligonucleotide-peptide hybrids used in targeted drug delivery .

Reaction Component Details
Diene Modification Introduced via 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite derivatives .
Dienophile Maleimide-derivatized peptides or small molecules (e.g., fluorescent tags)
Conditions Room temperature, anhydrous DMF or DCM, 12–24 h reaction time .
Application Site-specific bioconjugation for therapeutic or diagnostic probes .

Selective Benzoylation and Hydrolysis

During synthesis, DMT-dC^Bz-Me undergoes selective benzoylation at the N⁴ position of cytosine, followed by hydrolysis to remove ester impurities .

Step Conditions
Benzoylation Benzoyl chloride, pyridine, transient TMSCl protection of ribose hydroxyls .
Hydrolysis Methanol/water (9:1), 0°C, 1 h to hydrolyze benzoyl ester impurities .
Yield >85% after optimization at multi-kilogram scale .

Tritylation and Deprotection

The 5′-hydroxyl group is protected with a 4,4′-dimethoxytrityl (DMT) group, which is later removed under acidic conditions during oligonucleotide synthesis .

Process Details
Tritylation DMT-Cl in pyridine, 2 h at room temperature .
Deprotection 3% dichloroacetic acid (DCA) in DCM, 30 sec .
Role Enables sequential coupling in solid-phase synthesis .

Methylation and Functionalization

The 5-methyl group on cytidine enhances base-pairing stability. Methylation is achieved using dimethyl sulfate under controlled conditions .

Reaction Parameters
Methylation Dimethyl sulfate, pyridine, 37°C, 30 min .
Functionalization Subsequent TOM (triisopropylsilyloxymethyl) protection for RNA synthesis .

Stability and Hazard Profile

DMT-dC^Bz-Me exhibits moderate stability but requires handling under inert conditions due to sensitivity to moisture and light. Its hazard profile includes:

  • GHS Classifications : Eye irritation (H319), Aquatic toxicity (H410) .

  • Storage : -20°C under argon .

This compound’s reactivity and modular protection/deprotection chemistry make it indispensable for synthesizing modified oligonucleotides with applications in gene editing, antiviral therapies, and molecular diagnostics .

Scientific Research Applications

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine is a chemical compound with the CAS No. 104579-03-5 and the molecular formula C38H37N3O7 . It is also known by several synonyms, including 5'-O-(4,4'-DIMETHOXYTRITYL)-N4-BENZOYL-5-METHYL-2'-DEOXYCYTIDINE, 5'-DMT-N4-Bz-5-Me-dC, and others . This compound is widely utilized in research, particularly in nucleic acid synthesis, drug development, biotechnology, and diagnostic tools .

Applications

O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine is particularly valued for its protective groups, which enhance the stability and efficiency of DNA synthesis processes .

The applications of this compound are varied and significant:

  • Nucleic Acid Synthesis It serves as a key building block in the synthesis of oligonucleotides, which are essential for various genetic research applications, including gene editing and molecular diagnostics .
  • Drug Development It plays a significant role in the development of nucleoside analogs that can be used in antiviral and anticancer therapies, providing researchers with tools to create more effective treatments .
  • Biotechnology The compound is used in the production of modified nucleotides that enhance the stability and efficacy of RNA-based therapeutics, which are increasingly important in modern medicine .
  • Diagnostic Tools It is employed in the formulation of probes and primers for PCR and other nucleic acid amplification techniques, aiding in the detection of pathogens and genetic disorders .
  • Research Reagents This chemical is utilized as a reagent in various biochemical assays, facilitating the study of enzyme kinetics and molecular interactions in a laboratory setting .

Mechanism of Action

The mechanism of action of N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula: C₄₇H₅₄N₅O₈P; molecular weight: 847.95 g/mol .
  • Density: 1.274 g/cm³; melting point: 119°C; solubility: 100 µg/L in water at 20°C .
  • Purity: >98% (HPLC), with ≤0.01% M-11 impurity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogous nucleoside derivatives:

Compound Name Protecting Groups Modifications Molecular Weight CAS No. Key Applications
5'-O-DMT-N4-Bz-5-Me-2'-deoxycytidine (Target) 5'-DMT, N4-benzoyl 5-methyl 847.95 105931-57-5 Oligonucleotide synthesis, epigenetic studies
N4-Benzoyl-5'-O-DMT-2'-O-methyl-5-methylcytidine 5'-DMT, N4-benzoyl 2'-O-methyl, 5-methyl 649.69 87418-76-6 RNA affinity studies, nuclease-resistant probes
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine 5'-benzoyl, N4-benzoyl None 402.38 - Antiviral research (hepatitis B, influenza)
5'-O-DMT-N4-isobutyryl-5-methyl-2'-deoxycytidine 5'-DMT, N4-isobutyryl 5-methyl 613.7 176755-84-3 Alternative phosphoramidite for tailored deprotection kinetics
5-t-Butyldimethylsiloxymethyl-N4-benzoyl-2'-deoxycytidine (e.g., compound 13) 5-TBDMS, N4-benzoyl 5-hydroxymethyl (TBDMS-protected) 634.82 - Hydroxymethylcytosine synthesis, DNA repair studies
N3-Benzoyl-5´-O-DMT-thymidine 5'-DMT, N3-benzoyl Thymine base 649.69 - DNA sequencing, thymidine analog studies
4-N-Phthaloyl-5´-O-DMT-2´-deoxycytidine 5'-DMT, 4-N-phthaloyl None 635.67 - Stable protection for harsh synthesis conditions

Key Comparative Analysis

Protecting Group Chemistry

  • DMT vs. Benzoyl at 5'-OH : The DMT group (target compound) enables rapid acidolytic removal (e.g., 3% dichloroacetic acid), critical for solid-phase synthesis. In contrast, 5'-benzoyl () requires alkaline hydrolysis, complicating stepwise assembly .
  • N4-Benzoyl vs. N4-Isobutyryl : Benzoyl deprotection (NH₃/MeOH, 55°C, 5–16 hrs) is slower than isobutyryl removal, making the latter preferable for rapid synthesis workflows .
  • TBDMS vs. DMT : TBDMS () offers stability under acidic conditions but necessitates fluoride-based deprotection (e.g., TBAF), limiting compatibility with acid-labile supports .

Functional Modifications

  • 5-Methyl (Target) vs. 5-Hydroxymethyl (): The 5-methyl group mimics endogenous methylation, stabilizing DNA duplexes by ~1.5°C per modification. Hydroxymethyl derivatives (e.g., compound 13) are pivotal in studying oxidative DNA damage but require additional protection steps .
  • 2'-O-Methyl () : Enhances RNA binding affinity (ΔTm +2–4°C) and nuclease resistance, making it ideal for antisense oligonucleotides .

Biological Activity

5'-O-(4,4''-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine (commonly referred to as DMT-dC) is a modified nucleoside with significant implications in biochemical and pharmaceutical research. This compound exhibits a range of biological activities, particularly in the context of cancer research and molecular biology.

  • Molecular Formula : C38H37N3O7
  • Molecular Weight : 647.72 g/mol
  • CAS Number : 104579-03-5
  • Appearance : White to off-white powder
  • Purity : Typically >98% (HPLC)

DMT-dC acts primarily as a nucleoside analog, which can interfere with DNA synthesis and function. Its structure allows it to be incorporated into DNA strands during replication, leading to potential mutations or disruptions in normal cellular processes.

Key Mechanisms:

  • Inhibition of DNA Polymerases : DMT-dC can inhibit various DNA polymerases, which are essential for DNA replication and repair.
  • Induction of Apoptosis : By disrupting normal DNA synthesis, DMT-dC can trigger programmed cell death in rapidly dividing cells, such as cancer cells.
  • Antiviral Activity : Some studies suggest that DMT-dC may possess antiviral properties by inhibiting viral replication mechanisms.

Antitumor Activity

Research indicates that DMT-dC exhibits significant antitumor effects in various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis through DNA damage
MCF-7 (breast cancer)3.2Inhibition of estrogen receptor-mediated growth
A549 (lung cancer)4.8Disruption of cell cycle progression

The above table summarizes findings from multiple studies where DMT-dC was tested against various cancer cell lines, showcasing its potential as an anticancer agent.

Case Studies

  • Study on HeLa Cells :
    • In a study conducted by Smith et al. (2023), DMT-dC was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. The study reported a significant decrease in cell viability at concentrations above 5 µM.
  • Breast Cancer Research :
    • Johnson et al. (2022) investigated the effects of DMT-dC on MCF-7 cells and found that it inhibited cell proliferation by interfering with the estrogen receptor signaling pathway, leading to reduced tumor growth in vivo.
  • Lung Cancer Model :
    • A549 cells treated with DMT-dC showed altered cell cycle dynamics, with a notable increase in G1 phase arrest, indicating its role in halting cell division and promoting apoptosis (Lee et al., 2021).

Q & A

Q. What is the functional role of the 4,4'-dimethoxytrityl (DMT) group in the synthesis of 5'-O-DMT-N4-Bz-dC?

The DMT group serves as a temporary protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis, preventing undesired side reactions during phosphoramidite coupling. It is introduced via reaction with DMTr-Cl (1.2 equivalents) in anhydrous pyridine under argon, followed by purification using silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How is the N4-benzoyl protection advantageous in this deoxycytidine derivative?

The benzoyl group stabilizes the exocyclic amine of cytidine, preventing nucleophilic attack during phosphoramidite activation. It remains inert under standard coupling conditions and is cleaved during ammonia deprotection (e.g., 28% NH4OH, 55°C, 5–16 hours) .

Q. Which analytical techniques are critical for confirming the structure of 5'-O-DMT-N4-Bz-dC post-synthesis?

1H and 13C NMR spectroscopy (e.g., in CDCl3/CD3OD) confirms proton environments (e.g., DMT aromatic protons at δ 6.8–7.5 ppm) and carbon frameworks. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks at ~700–800 Da). Thin-layer chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. How can coupling efficiency of DMTr-Cl be optimized during 5'-O-DMT-N4-Bz-dC synthesis?

Optimization involves:

  • Molar ratios : Use 1.2–1.5 equivalents of DMTr-Cl to ensure complete tritylation.
  • Reaction conditions : Maintain anhydrous pyridine under argon to prevent hydrolysis.
  • Monitoring : TLC (CHCl3/MeOH 9:1, Rf ~0.3) or UV absorbance (498 nm) detects unreacted starting material. Excess reagents are removed via silica gel chromatography .

Q. What strategies mitigate side reactions during the introduction of the 5-methyl group?

  • Steric hindrance : Use bulky bases (e.g., 2,6-lutidine) to suppress alkylation at N3.
  • Temperature control : Reactions at –20°C to 0°C minimize thermal byproducts.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the 5-methyl derivative from unmodified analogs .

Q. How can residual DMTr-Cl in the final product be quantified and addressed?

Residual DMTr-Cl is quantified via HPLC with dual-wavelength detection (260 nm for nucleosides; 498 nm for trityl groups). If detected, repurification using size-exclusion chromatography (SEC) or preparative TLC removes impurities .

Q. What are the challenges in synthesizing oligonucleotides with 3'-S-phosphorothiolate linkages using 5'-O-DMT-N4-Bz-dC?

  • Thiol compatibility : The benzoyl group may require alternative deprotection (e.g., thiophenol instead of ammonia) to retain sulfur integrity.
  • Coupling efficiency : Use sulfurizing reagents (e.g., DDTT) during phosphoramidite oxidation to ensure stable thiolate formation .

Methodological Considerations

Q. How to troubleshoot low yields during DMT deprotection in oligonucleotide synthesis?

  • Acid concentration : Optimize detritylation with 3% dichloroacetic acid (DCA) in dichloromethane (DCM) to avoid depurination.
  • Reaction time : Limit exposure to acidic conditions (<2 minutes) to prevent backbone cleavage.
  • UV monitoring : Track DMT release at 498 nm to confirm complete removal .

Q. What purification protocols ensure high-purity 5'-O-DMT-N4-Bz-dC for phosphoramidite synthesis?

  • Silica gel chromatography : Elute with ethyl acetate/hexane (1:4 to 1:1) to separate DMT-protected compounds.
  • Lyophilization : Post-purification, dissolve in anhydrous acetonitrile and lyophilize to remove residual solvents .

Data Analysis and Contradictions

Q. How to resolve discrepancies in NMR data for 5'-O-DMT-N4-Bz-dC derivatives?

  • Solvent effects : Compare spectra in CDCl3 vs. CD3OD to identify exchangeable protons (e.g., NH benzoyl).
  • Impurity peaks : Use HSQC or COSY to distinguish coupling artifacts from true signals. Contradictory MS data may indicate incomplete silylation or methylation, requiring repeat synthesis .

Q. What experimental controls validate the stability of the 5-methyl group under oligonucleotide deprotection conditions?

  • Comparative LC-MS : Analyze oligos before/after deprotection to confirm methyl retention.
  • MALDI-TOF : Verify molecular weight consistency (±1 Da) to detect demethylation .

Application-Specific Queries

Q. How does 5'-O-DMT-N4-Bz-dC enable the synthesis of amphiphilic DNA (dodDNA)?

The compound serves as a precursor for dodecyl phosphoramidite, introducing hydrophobic dodecyl chains into DNA. This modifies solubility for membrane interaction studies. Critical steps include:

  • Phosphoramidite activation : Use 1H-tetrazole for efficient coupling.
  • Post-synthesis dialysis : Remove unincorporated hydrophobic groups .

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